molecular formula C14H11N3O5S2 B3713623 N-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-4-NITRO-1-BENZENESULFONAMIDE

N-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-4-NITRO-1-BENZENESULFONAMIDE

Cat. No.: B3713623
M. Wt: 365.4 g/mol
InChI Key: ZFMNZUKIKFNNPV-UHFFFAOYSA-N
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Description

N-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-4-NITRO-1-BENZENESULFONAMIDE is a complex organic compound with a unique structure that combines a benzothiazole ring with a nitrobenzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-4-NITRO-1-BENZENESULFONAMIDE typically involves multiple steps, starting with the preparation of the benzothiazole ring. This can be achieved through the cyclization of o-aminothiophenol with methoxy-substituted carboxylic acids under acidic conditions. The resulting benzothiazole intermediate is then nitrated using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group.

The final step involves the sulfonation of the nitrated benzothiazole with chlorosulfonic acid, followed by the reaction with ammonia or an amine to form the sulfonamide group. The overall reaction conditions require careful control of temperature and pH to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-4-NITRO-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amino-substituted derivatives.

    Substitution: Formation of various sulfonamide derivatives depending on the nucleophile used.

Scientific Research Applications

N-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-4-NITRO-1-BENZENESULFONAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Investigated for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of N-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-4-NITRO-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The benzothiazole ring can intercalate with DNA, disrupting its function and leading to cell death.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-Methoxy-1,3-benzothiazol-2-yl)acetamide
  • N-(6-Methoxy-1,3-benzothiazol-2-yl)-2-(2-thienyl)acetamide
  • N-(6-Methoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide

Uniqueness

N-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-4-NITRO-1-BENZENESULFONAMIDE is unique due to the presence of both a nitro group and a sulfonamide group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups with the benzothiazole ring enhances its potential as a versatile compound for various applications.

Properties

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O5S2/c1-22-10-4-7-12-13(8-10)23-14(15-12)16-24(20,21)11-5-2-9(3-6-11)17(18)19/h2-8H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFMNZUKIKFNNPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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